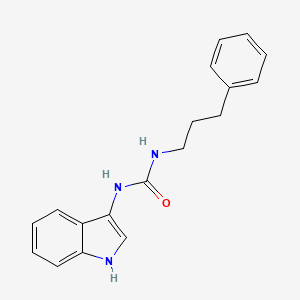

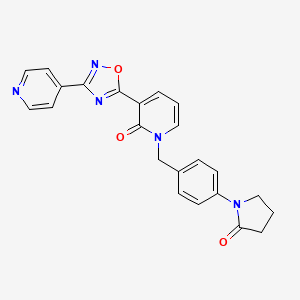

1-(1H-indol-3-yl)-3-(3-phenylpropyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

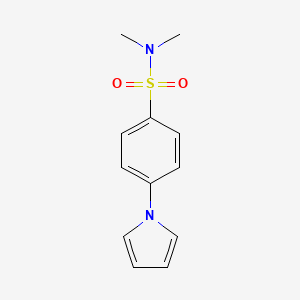

1-(1H-indol-3-yl)-3-(3-phenylpropyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as SKF-38393 and is a selective agonist of dopamine D1 receptors.

Aplicaciones Científicas De Investigación

Nature of Urea-Fluoride Interaction

- Research Focus : Investigated the interaction of ureas like 1-(1H-indol-3-yl)-3-(3-phenylpropyl)urea with fluoride ions, showing urea deprotonation due to HF2- formation (Boiocchi et al., 2004).

Serotonin Reuptake Inhibitors

- Research Focus : Explored the potential of unsymmetrical ureas, including derivatives of indole, as serotonin reuptake inhibitors with applications in antidepressant therapies (Matzen et al., 2000).

Gold-Catalyzed Cascade Reaction

- Research Focus : Described the synthesis of polycyclic indole skeletons using gold-catalyzed reactions involving urea-substituted compounds (Wang et al., 2014).

Inhibitor of Fibroblast Growth Factor Receptor

- Research Focus : Investigated N-aryl-N'-pyrimidin-4-yl ureas as potent inhibitors of the fibroblast growth factor receptor, with potential implications in cancer treatment (Guagnano et al., 2011).

Ag-Catalyzed Intramolecular Diamination

- Research Focus : Explored the synthesis of fused indole-cyclic urea derivatives through Ag-catalyzed intramolecular diamination, contributing to the field of organic synthesis (Rajesh et al., 2017).

Urease – Nickel Nanoelectrode Sensor

- Research Focus : Discussed the use of urease and nickel nanoelectrodes in electrochemical sensors, providing insights into biosensor technology (Hubálek et al., 2007).

Cytokinin-like Activity and Rooting Enhancement

- Research Focus : Investigated urea derivatives, including those related to indole, for their effects on plant growth and development (Ricci & Bertoletti, 2009).

Crystal Structure Analysis

- Research Focus : Analyzed the crystal structure of indole-urea compounds, contributing to the understanding of their molecular configurations (Saharin et al., 2008).

Urea-Functionalized Metal-Organic Framework

- Research Focus : Developed a urea-functionalized metal-organic framework for catalytic applications, showcasing the versatility of urea derivatives in catalysis (Das et al., 2019).

Molecular Rearrangement

- Research Focus : Explored the molecular rearrangement of indole-urea compounds, contributing to the field of organic chemistry and molecular synthesis (Klásek et al., 2007).

Serotonin 5-HT2 Antagonists

- Research Focus : Investigated the use of indole-urea derivatives as serotonin 5-HT2 antagonists with potential implications in neuroscience and pharmacology (Perregaard et al., 1992).

Propiedades

IUPAC Name |

1-(1H-indol-3-yl)-3-(3-phenylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c22-18(19-12-6-9-14-7-2-1-3-8-14)21-17-13-20-16-11-5-4-10-15(16)17/h1-5,7-8,10-11,13,20H,6,9,12H2,(H2,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHAXDSYXCVMDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-indol-3-yl)-3-(3-phenylpropyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2730897.png)

![4-Fluoro-2-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2730905.png)

amine hydrochloride](/img/structure/B2730906.png)

![3-(4-Ethylphenyl)-1-[(3-nitrophenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2730907.png)